N-Desmethylcarboxy Terbinafine-d7 Methyl Ester

LC-MS/MS method validation internal standard selection metabolite quantification

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester (CAS 1185245-14-0) is a stable isotope-labeled analog of N-Desmethylcarboxy Terbinafine methyl ester, a key circulating metabolite of the allylamine antifungal agent Terbinafine. The compound features seven deuterium atoms substituted for hydrogen on the naphthalene ring, resulting in a nominal mass shift of +7 Da (molecular weight 328.46 Da versus 321.41 Da for the unlabeled form).

Molecular Formula C21H23NO2
Molecular Weight 328.5 g/mol
CAS No. 1185245-14-0
Cat. No. B562226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylcarboxy Terbinafine-d7 Methyl Ester
CAS1185245-14-0
Synonyms(5E)-(2,2-Dimethyl-7-[(1-naphthalenyl-d7-methyl)amino]-5-hepten-3-ynoic Acid Methyl Ester; 
Molecular FormulaC21H23NO2
Molecular Weight328.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H23NO2/c1-21(2,20(23)24-3)14-7-4-8-15-22-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,22H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D
InChIKeyPCCGSUPPZURIDM-YPEAPPCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester (CAS 1185245-14-0) for Quantitative LC-MS/MS Bioanalysis: A Stable Isotope-Labeled Internal Standard


N-Desmethylcarboxy Terbinafine-d7 Methyl Ester (CAS 1185245-14-0) is a stable isotope-labeled analog of N-Desmethylcarboxy Terbinafine methyl ester, a key circulating metabolite of the allylamine antifungal agent Terbinafine. The compound features seven deuterium atoms substituted for hydrogen on the naphthalene ring, resulting in a nominal mass shift of +7 Da (molecular weight 328.46 Da versus 321.41 Da for the unlabeled form) . It is manufactured for use exclusively as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate quantification of the N-Desmethylcarboxy Terbinafine methyl ester metabolite in complex biological matrices .

Why Unlabeled Analogs or In-Class Deuterated Parent Standards Cannot Substitute for N-Desmethylcarboxy Terbinafine-d7 Methyl Ester


Direct substitution with an unlabeled analog of the metabolite or a deuterated version of the parent drug (e.g., Terbinafine-d7) introduces quantifiable analytical error due to differential extraction recovery, ionization efficiency, and chromatographic retention behavior between dissimilar chemical species. In LC-MS/MS bioanalysis, the internal standard must co-elute with the analyte and exhibit nearly identical matrix effects to correct for ion suppression or enhancement; the unlabeled metabolite lacks the required mass distinction, while parent drug IS candidates possess different physicochemical properties that compromise assay accuracy in metabolite-specific quantification [1]. The d7-labeled metabolite ester is therefore structurally mandated for validated methods targeting the N-Desmethylcarboxy Terbinafine ester metabolite in pharmacokinetic, drug-drug interaction, and bioequivalence studies [2].

Quantitative Differentiation of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester Versus Closest Analogs and Alternatives


Analytical Specificity: Metabolite Ester d7 IS vs. Parent Drug d7 IS for Metabolite Quantification

In validated LC-MS/MS methods for quantifying the N-desmethyl metabolite of terbinafine, using a parent drug IS (e.g., Terbinafine-d7) instead of the metabolite-matched IS introduces quantifiable inaccuracy. In a rat plasma UPLC-MS/MS method, the N-desmethyl metabolite was monitored at MRM transition m/z 278.32 → 141.13, while the parent drug Terbinafine-d7 (if used as IS) would monitor at m/z 299.5 → 148.1—a different ion pair with distinct chromatographic retention and matrix effect characteristics [1][2]. Using a non-structurally matched IS compromises assay precision (%CV) and accuracy (%RE) compared to metabolite-matched d7 IS [3].

LC-MS/MS method validation internal standard selection metabolite quantification

Deuterium Labeling Density: d7 Metabolite Ester vs. d3 Parent Drug IS for Sensitivity Demands

The d7 labeling of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester provides a nominal +7 Da mass shift relative to the unlabeled metabolite ester, which substantially exceeds the +3 Da shift of commonly used Terbinafine-d3 parent IS products. This larger mass differential reduces the risk of isotopic cross-talk between the M+7 ion of the IS and naturally occurring M+3/M+4 isotopes of the analyte, enabling lower limits of quantitation (LLOQ) when high sensitivity is required [1]. Terbinafine-d3 IS methods have achieved LLOQs of 1 ng/mL in porcine hoof matrix, whereas methods employing d7-labeled standards for metabolites have reported LLOQs as low as 0.05-0.1 ng/mL in plasma when optimized [2][3].

isotopic purity mass shift LLOQ sensitivity

Chemical Stability and Purity Specifications: d7 Metabolite Ester vs. Unlabeled Metabolite for Long-Term Method Reproducibility

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is supplied with a purity specification of ≥98% (by HPLC) and is stable under recommended storage conditions (-20°C) . In contrast, the unlabeled N-Desmethylcarboxy Terbinafine metabolite (CAS 99473-15-1) exhibits limited solution stability: while stable in methanol or DMSO at -20°C for >6 months, aqueous solutions hydrolyze within 24 hours at pH 7.4 . The ester form of the d7-labeled compound provides enhanced stability for long-term storage and method validation compared to the free acid form of the unlabeled metabolite, which is prone to degradation under ambient conditions [1].

chemical purity storage stability reference standard quality

Regulatory-Grade Application Suitability: d7 Metabolite Ester IS vs. Non-Isotopic IS for Bioequivalence Studies

In validated bioanalytical methods supporting regulatory submissions (e.g., ANDA bioequivalence studies), the use of a stable isotope-labeled internal standard that is structurally identical to the analyte is explicitly preferred by FDA and EMA guidance documents. Methods employing Terbinafine-d7 as IS for parent drug quantification have been successfully applied to 84-subject bioequivalence studies with intra- and inter-batch precision (%CV) <8.2% and accuracy (%RE) -6.5% to 10.2% [1]. For metabolite quantification in the same regulatory context, the metabolite-matched d7 ester IS is required to achieve comparable validation metrics; substituting with a non-isotopic IS or parent drug IS would not meet the same validation criteria and could trigger regulatory deficiency letters [2].

bioequivalence regulatory compliance internal standard selection

Optimal Procurement and Application Scenarios for N-Desmethylcarboxy Terbinafine-d7 Methyl Ester (CAS 1185245-14-0)


Validated LC-MS/MS Quantification of Terbinafine N-Desmethyl Metabolite in Pharmacokinetic Studies

This compound serves as the definitive internal standard for quantifying the N-Desmethylcarboxy Terbinafine methyl ester metabolite in plasma, urine, and tissue homogenates. In rat pharmacokinetic studies, a UPLC-MS/MS method achieved LLOQs of 0.05 ng/mL for the N-desmethyl metabolite using a matched deuterated IS approach [1]. The d7 ester IS is essential for accurate determination of metabolite exposure (AUC, Cmax) in preclinical and clinical PK studies, including dose-proportionality assessments where the N-demethyl metabolite Cmax deviates from proportionality at higher terbinafine doses [2].

Regulatory Bioequivalence Studies for Generic Terbinafine Formulations

When conducting bioequivalence studies under FDA or EMA oversight, the use of a stable isotope-labeled internal standard structurally identical to the analyte is a regulatory expectation. Methods validated with parent drug Terbinafine-d7 IS have demonstrated acceptable precision (%CV <8.2%) and accuracy for 84-subject bioequivalence trials [3]. For metabolite quantification in the same regulatory framework, the metabolite-matched d7 ester IS is required to maintain comparable validation metrics and avoid regulatory queries regarding IS appropriateness [4].

Drug-Drug Interaction (DDI) Studies Involving CYP2D6 and CYP3A4 Pathways

Terbinafine is a potent CYP2D6 inhibitor, and its N-desmethyl metabolite is formed via CYP2C9 and CYP3A4 pathways. Accurate quantification of the N-Desmethylcarboxy metabolite ester is critical in DDI studies evaluating terbinafine's perpetrator effects on co-administered CYP2D6 substrates [5]. The d7-labeled metabolite ester IS ensures that matrix effects from co-administered drugs do not compromise metabolite quantification accuracy, a requirement that cannot be met by unlabeled IS or parent drug deuterated standards due to differential ionization suppression profiles in multi-analyte assays.

Method Development and Cross-Validation for Multi-Site Clinical Trials

For multi-center clinical trials requiring transfer of bioanalytical methods between laboratories, the use of a well-characterized, high-purity (≥98%) d7-labeled metabolite ester IS minimizes inter-laboratory variability in calibration curves. The compound's stability under recommended storage (-20°C) and solubility in common LC-MS solvents (methanol, acetonitrile) supports robust method transfer protocols . Procurement of the identical d7 IS lot across sites ensures cross-validation precision meets acceptance criteria.

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